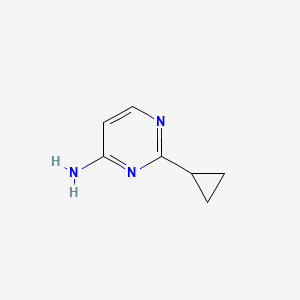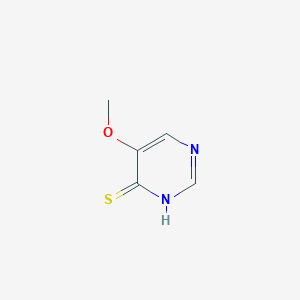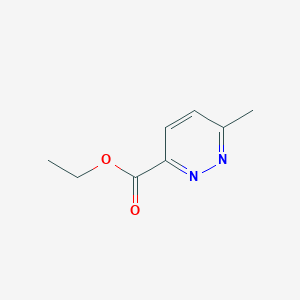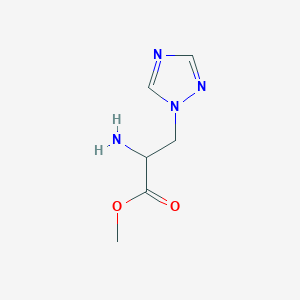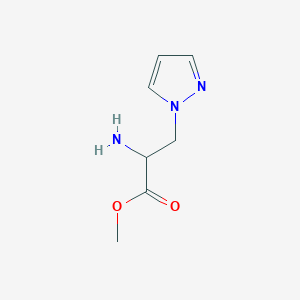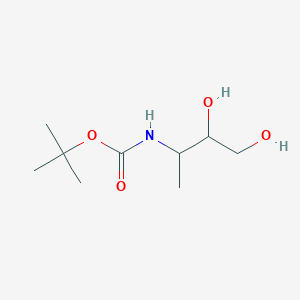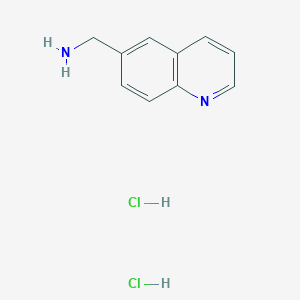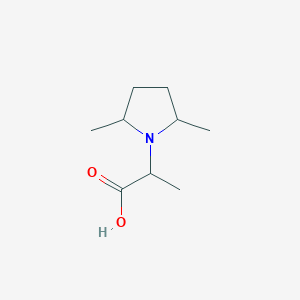
2-(2,5-Dimethylpyrrolidin-1-yl)propanoic acid
Overview
Description
“2-(2,5-Dimethylpyrrolidin-1-yl)propanoic acid” is a chemical compound with the CAS Number: 1214822-69-1 . It has a molecular weight of 171.24 and its IUPAC name is 2-(2,5-dimethyl-1-pyrrolidinyl)propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO2/c1-6-4-5-7(2)10(6)8(3)9(11)12/h6-8H,4-5H2,1-3H3,(H,11,12) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal .Scientific Research Applications
Reactivity with Amino Acids
A study found that beta-alanine and glycine react with 2,5-hexanedione to form new products, including 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid. These products are easily oxidized, indicating potential in vitro applications in studying amino acid interactions and oxidative processes (Pei et al., 2007).
Anticonvulsant and Antinociceptive Activity
Compounds derived from 3-methyl and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic acids, related to 2-(2,5-Dimethylpyrrolidin-1-yl)propanoic acid, demonstrated potential as new hybrid anticonvulsants. These compounds combine chemical fragments of known antiepileptic drugs, showing efficacy in preclinical seizure models (Kamiński et al., 2016).
Immunobiological Activity
Derivatives of 2-Amino-3-(purin-9-yl)propanoic acids, similar in structure to 2-(2,5-Dimethylpyrrolidin-1-yl)propanoic acid, have shown immunostimulatory and immunomodulatory potency. These compounds enhanced the secretion of chemokines and augmented NO biosynthesis, suggesting potential for immune system research (Doláková et al., 2005).
EPR Spectra Analysis in Lipid Micelles
Studies on electron paramagnetic resonance spectra of related compounds, like 3-(1-Oxyl-2,5-dimethyl-5-dodecylpyrrolidine-2-yl)propanoic acid, offer insights into the behavior of spin-labeled fatty acids in lipid micelles. This has implications for understanding lipid interactions and dynamics in biological systems (Kuntz et al., 2009).
Safety And Hazards
The safety information for this compound includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and others .
properties
IUPAC Name |
2-(2,5-dimethylpyrrolidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-6-4-5-7(2)10(6)8(3)9(11)12/h6-8H,4-5H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOWMXZFHLFMGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylpyrrolidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(3-Methylbenzyl)oxy]piperidine hydrochloride](/img/structure/B1419501.png)
![3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine](/img/structure/B1419504.png)
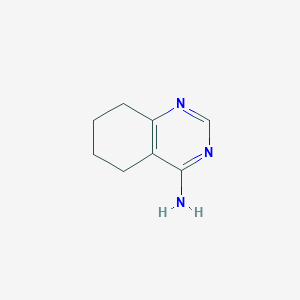
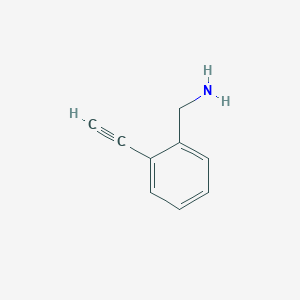
![5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1419511.png)
![1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B1419512.png)
